

Discovery and history of 5-Chloro-1-phenylpentan-1-one

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Compound of Interest

Compound Name: 5-Chloro-1-phenylpentan-1-one

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An In-Depth Technical Guide to **5-Chloro-1-phenylpentan-1-one**: From Foundational Synthesis to Modern Applications

Abstract

5-Chloro-1-phenylpentan-1-one (CAS No. 942-93-8) is a bifunctional chemical intermediate of significant interest to the pharmaceutical and fine chemical industries.^{[1][2]} Its unique structure, featuring a terminal alkyl chloride and an aromatic ketone, provides two distinct reactive sites, making it a versatile building block for complex molecular architectures.^[2] This guide provides a comprehensive overview of the historical context of its synthesis, its physicochemical and spectroscopic properties, a detailed, field-proven synthesis protocol, and its key applications in the development of pharmacologically active agents.

Historical Context: The Legacy of Friedel-Crafts

The story of **5-Chloro-1-phenylpentan-1-one** is inextricably linked to the discovery of the Friedel-Crafts reaction by Charles Friedel and James Mason Crafts in 1877.^[3] This seminal work in electrophilic aromatic substitution provided chemists with a powerful tool to form new carbon-carbon bonds to an aromatic ring. The acylation variant, in particular, allows for the attachment of an acyl group (R-C=O) to an arene using an acyl chloride or anhydride and a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).^[4]

The Friedel-Crafts acylation proved superior to its alkylation counterpart for several reasons. The acylium ion intermediate is resonance-stabilized and does not undergo the carbocation

rearrangements that often plague Friedel-Crafts alkylations.[3][5] Furthermore, the product, an aryl ketone, is deactivated towards further electrophilic substitution, which effectively prevents poly-acylation, a common issue in alkylations.[3][4] This precise control and reliability established the reaction as a cornerstone of synthetic organic chemistry, paving the way for the eventual synthesis of countless aromatic ketones, including **5-Chloro-1-phenylpentan-1-one**.

Emergence as a Key Synthetic Building Block

While the underlying chemistry has been known for over a century, the specific synthesis of **5-Chloro-1-phenylpentan-1-one** gained prominence in the scientific literature towards the end of the 20th century as chemists sought versatile intermediates for drug discovery. Reports from 1999 and 2010 describe its preparation as a crucial building block for synthesizing ω -phenylalkylpyrimidines and purines, highlighting its value in heterocyclic chemistry.[6]

The primary and most efficient route to this compound is the Friedel-Crafts acylation of benzene with 5-chlorovaleryl chloride, catalyzed by aluminum chloride.[6] This reaction directly assembles the molecule from readily available starting materials, demonstrating an elegant application of a classic reaction to create a modern, high-value intermediate.

Physicochemical and Spectroscopic Characterization

Proper characterization is a self-validating system that ensures the identity and purity of a synthesized compound. **5-Chloro-1-phenylpentan-1-one** is typically a yellow solid or a colorless to light yellow liquid.[2][6] Its crystal structure has been thoroughly elucidated, confirming its molecular geometry.[6][7][8]

Physicochemical Properties

The fundamental properties of **5-Chloro-1-phenylpentan-1-one** are summarized below.

Property	Value	Source(s)
CAS Number	942-93-8	[1] [7] [9]
Molecular Formula	C ₁₁ H ₁₃ ClO	[1] [7]
Molecular Weight	196.67 g/mol	[7]
Appearance	Yellow solid / Colorless to light yellow liquid	[2] [6]
IUPAC Name	5-chloro-1-phenylpentan-1-one	[7]
Synonyms	5-chlorovalerophenone, 4-chlorobutyl phenyl ketone	[7]

Spectroscopic Analysis Protocols

While extensive published spectra are not readily available, the structure of **5-Chloro-1-phenylpentan-1-one** allows for the confident prediction of its key spectroscopic features. The following protocols outline the standard procedures for acquiring and interpreting the necessary data to verify the compound's identity.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To elucidate the carbon-hydrogen framework of the molecule.
- Protocol:
 - Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃).
 - Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
 - Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
 - Process the data by applying a Fourier transform, phasing, and baseline correction.[\[10\]](#)
- Expected ¹H NMR Features:

- δ 7.9-8.0 ppm (m, 2H): Protons on the phenyl ring ortho to the carbonyl group, deshielded by the ketone's anisotropic effect.
- δ 7.4-7.6 ppm (m, 3H): Protons on the phenyl ring meta and para to the carbonyl group.
- δ 3.6 ppm (t, 2H): Methylene protons adjacent to the chlorine atom (-CH₂Cl).
- δ 3.0 ppm (t, 2H): Methylene protons adjacent to the carbonyl group (-COCH₂-).
- δ 1.8-2.0 ppm (m, 4H): Two central methylene groups of the pentanoyl chain.

- Expected ¹³C NMR Features:
 - δ ~199 ppm: Carbonyl carbon (C=O).
 - δ ~137 ppm: Quaternary phenyl carbon attached to the carbonyl group.
 - δ ~128-133 ppm: Phenyl C-H carbons.
 - δ ~45 ppm: Carbon adjacent to chlorine (-CH₂Cl).
 - δ ~38 ppm: Carbon adjacent to the carbonyl group (-COCH₂-).
 - δ ~20-30 ppm: Central methylene carbons.

3.2.2. Infrared (IR) Spectroscopy

- Objective: To identify key functional groups, particularly the carbonyl group.
- Protocol:
 - Prepare a sample as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).
 - Acquire the spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹.
- Expected Features:
 - ~3060 cm⁻¹ (weak): Aromatic C-H stretching.

- ~2940 cm⁻¹ (medium): Aliphatic C-H stretching.
- ~1685 cm⁻¹ (strong, sharp): A highly characteristic C=O stretch for an aryl ketone.[\[11\]](#)
- ~1595 & 1450 cm⁻¹ (medium): Aromatic C=C stretching vibrations.
- ~750 & 690 cm⁻¹ (strong): Bending vibrations indicative of a monosubstituted benzene ring.
- ~650-750 cm⁻¹ (medium): C-Cl stretching.

3.2.3. Mass Spectrometry (MS)

- Objective: To determine the molecular weight and fragmentation pattern.
- Protocol:
 - Introduce a dilute solution of the sample into the mass spectrometer, typically using an Electron Ionization (EI) source.
 - Analyze the resulting ions with a mass analyzer.
- Expected Features:
 - Molecular Ion (M⁺): A peak at m/z 196. The presence of a smaller peak at m/z 198 (the M+2 peak), with an intensity approximately one-third of the M⁺ peak, is a definitive indicator of a single chlorine atom due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
 - Key Fragments:
 - m/z 120: [C₆H₅CO-CH₂]⁺, from cleavage of the bond beta to the ring.
 - m/z 105: [C₆H₅CO]⁺, the benzoyl cation, a very common and stable fragment.
 - m/z 77: [C₆H₅]⁺, the phenyl cation.

Core Synthesis Protocol: Friedel-Crafts Acylation

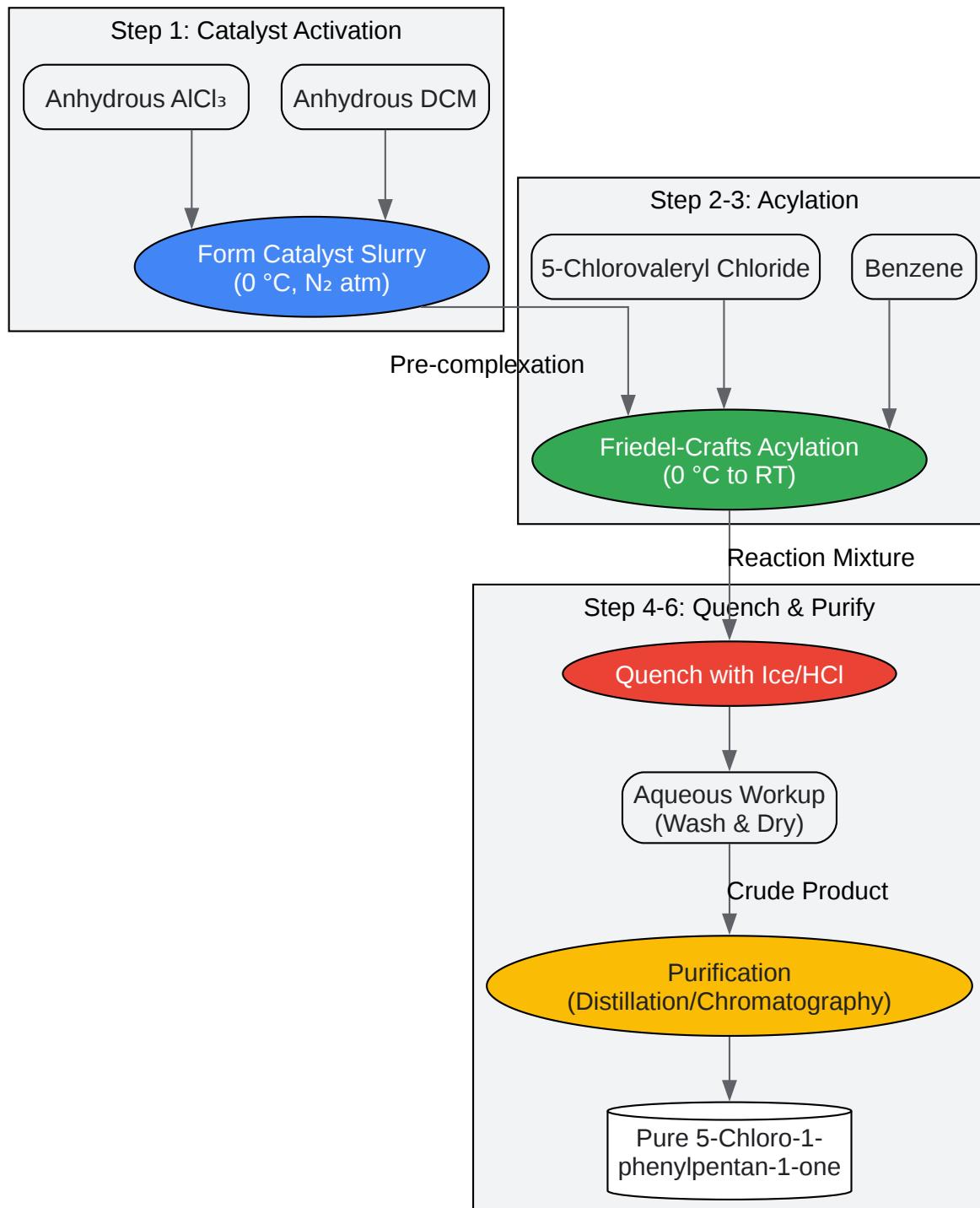
The following protocol describes a reliable, lab-scale synthesis of **5-Chloro-1-phenylpentan-1-one**. The causality behind each step is explained to ensure robust and reproducible results.

- Reagents: Benzene, 5-chlorovaleryl chloride, anhydrous aluminum chloride (AlCl_3), dichloromethane (DCM, anhydrous), hydrochloric acid (HCl, dilute), saturated sodium bicarbonate (NaHCO_3) solution, brine, anhydrous sodium sulfate (Na_2SO_4).
- Procedure:
 - Catalyst Suspension (Activation): In a flame-dried, three-neck flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq.). Add anhydrous DCM to create a stirrable slurry. Causality: Anhydrous conditions are critical as water will react with and deactivate the AlCl_3 catalyst.
 - Acyl Chloride Addition: Cool the slurry to 0 °C using an ice bath. Slowly add a solution of 5-chlorovaleryl chloride (1.0 eq.) in anhydrous DCM to the flask. Stir for 15-20 minutes. Causality: This pre-complexation step forms the highly electrophilic acylium ion, which is the key reactive species.
 - Benzene Addition (Electrophilic Attack): Add benzene (1.5-2.0 eq.) dropwise, maintaining the temperature at 0-5 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Causality: Keeping the initial reaction cold controls the exothermic reaction. Warming to room temperature drives the reaction to completion.
 - Quenching: Carefully pour the reaction mixture over crushed ice containing concentrated HCl. Causality: The ice and acid quench the reaction by hydrolyzing the aluminum chloride complexes and decomposing any remaining acyl chloride. This liberates the ketone product.
 - Workup (Purification):
 - Separate the organic layer. Extract the aqueous layer twice with DCM.
 - Combine the organic layers and wash sequentially with dilute HCl, water, saturated NaHCO_3 solution, and finally, brine. Causality: The acid wash removes any remaining

aluminum salts. The bicarbonate wash neutralizes any residual acid. The brine wash begins the drying process.

- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate the solvent under reduced pressure.
- Final Purification: The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the final product.[\[6\]](#)

Synthesis Workflow Diagram

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Caption: Workflow for the Friedel-Crafts synthesis of **5-Chloro-1-phenylpentan-1-one**.

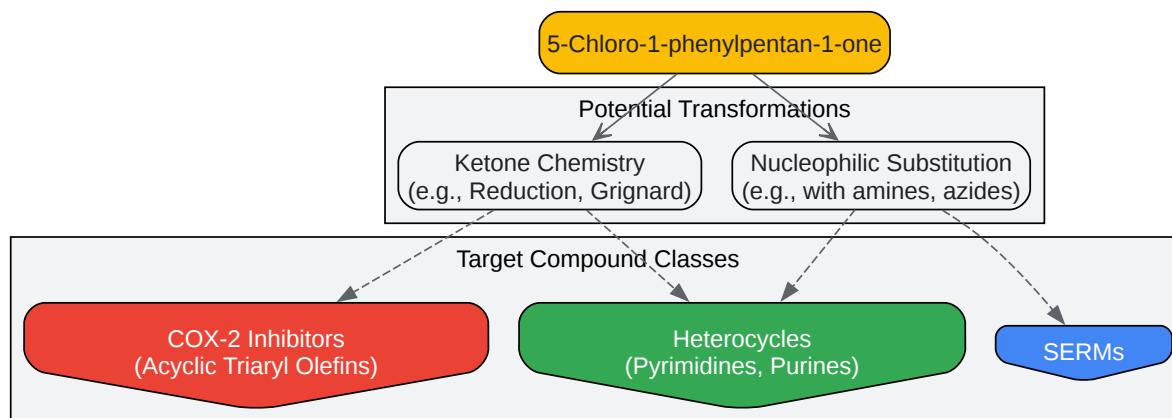
Key Applications in Synthetic Chemistry

The synthetic utility of **5-Chloro-1-phenylpentan-1-one** stems from its two orthogonal reactive handles. The ketone can undergo reactions like reduction or condensation, while the alkyl chloride is an excellent electrophile for nucleophilic substitution. This allows for stepwise, controlled elaboration of the molecular scaffold.

It has been notably employed as a precursor for:

- Selective Cyclooxygenase-2 (COX-2) Inhibitors: Used as a coupling component for the synthesis of acyclic triaryl olefins, a class of compounds investigated for their anti-inflammatory properties.[6]
- Selective Estrogen Receptor Modulators (SERMs): Its framework has been incorporated into molecules designed to interact with estrogen receptors, which have applications in treating hormone-dependent cancers and osteoporosis.[6]
- Heterocyclic Compounds: As mentioned, it is a valuable starting material for building more complex structures like ω -phenylalkylpyrimidines and purines.[6]

Application Pathway Diagram



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Caption: Synthetic utility of **5-Chloro-1-phenylpentan-1-one** in drug development.

Conclusion

5-Chloro-1-phenylpentan-1-one stands as a testament to the enduring power of classic organic reactions in solving modern chemical challenges. Born from the foundational principles of the Friedel-Crafts acylation, it has emerged as a highly valuable and versatile intermediate in the synthesis of complex, biologically active molecules. Its straightforward and reliable synthesis, combined with its dual reactivity, ensures its continued importance for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.

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